Cas no 1261584-47-7 (3'-Chloromethyl-2,3,4'-trifluorobiphenyl)

3'-Chloromethyl-2,3,4'-trifluorobiphenyl 化学的及び物理的性質
名前と識別子
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- 3'-Chloromethyl-2,3,4'-trifluorobiphenyl
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- インチ: 1S/C13H8ClF3/c14-7-9-6-8(4-5-11(9)15)10-2-1-3-12(16)13(10)17/h1-6H,7H2
- InChIKey: DHMRWMYGRGTOCJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C=CC(=C1)C1C=CC=C(C=1F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
3'-Chloromethyl-2,3,4'-trifluorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011004632-1g |
3'-Chloromethyl-2,3,4'-trifluorobiphenyl |
1261584-47-7 | 97% | 1g |
$1490.00 | 2023-09-03 | |
Alichem | A011004632-500mg |
3'-Chloromethyl-2,3,4'-trifluorobiphenyl |
1261584-47-7 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A011004632-250mg |
3'-Chloromethyl-2,3,4'-trifluorobiphenyl |
1261584-47-7 | 97% | 250mg |
$470.40 | 2023-09-03 |
3'-Chloromethyl-2,3,4'-trifluorobiphenyl 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3'-Chloromethyl-2,3,4'-trifluorobiphenylに関する追加情報
Professional Introduction to Compound with CAS No. 1261584-47-7 and Product Name: 3'-Chloromethyl-2,3,4'-trifluorobiphenyl
The compound with the CAS number 1261584-47-7 and the product name 3'-Chloromethyl-2,3,4'-trifluorobiphenyl represents a significant advancement in the field of pharmaceutical chemistry and materials science. This trifluorobiphenyl derivative, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in drug development and advanced material synthesis. The presence of a chloromethyl substituent at the 3' position introduces a reactive site that can be exploited for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability, lipophilicity, and binding affinity towards biological targets. The 3'-Chloromethyl-2,3,4'-trifluorobiphenyl molecule exemplifies this trend by combining the stability conferred by fluorine atoms with a reactive chloromethyl group. This combination has been particularly valuable in the design of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The trifluorobiphenyl core is known to exhibit favorable pharmacokinetic properties, which have been leveraged in the development of small-molecule inhibitors and agonists.
One of the most compelling aspects of 3'-Chloromethyl-2,3,4'-trifluorobiphenyl is its utility as a building block in medicinal chemistry. The chloromethyl functionality allows for facile coupling with a wide range of nucleophiles, enabling the construction of complex molecular architectures. This reactivity has been exploited in the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules. For instance, recent studies have demonstrated its use in generating bispecific antibodies and antibody-drug conjugates (ADCs), where precise molecular design is crucial for achieving high efficacy and minimal side effects.
The incorporation of fluorine atoms into biphenyl derivatives has been extensively studied for its impact on molecular properties. Fluorine atoms can modulate electronic effects, lipophilicity, and metabolic resistance, all of which are critical factors in drug design. The 3'-Chloromethyl-2,3,4'-trifluorobiphenyl molecule benefits from these effects, making it an attractive candidate for further derivatization. Researchers have reported its use in developing novel antiviral agents and antimicrobial compounds, where the trifluorobiphenyl moiety enhances binding affinity to viral proteases and bacterial enzymes.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 3'-Chloromethyl-2,3,4'-trifluorobiphenyl. Molecular modeling studies have revealed that the trifluorobiphenyl ring adopts specific conformations that optimize interactions with biological targets. These insights have guided the rational design of analogs with improved pharmacological profiles. For example, computational predictions have been used to identify optimal substitution patterns on the biphenyl core that enhance binding to specific protein pockets while minimizing off-target effects.
In addition to its pharmaceutical applications, 3'-Chloromethyl-2,3,4'-trifluorobiphenyl has shown promise in materials science. Fluorinated aromatic compounds are widely used in organic electronics due to their electron-withdrawing properties and stability under various conditions. The unique electronic structure of this compound makes it a potential candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other optoelectronic devices. Recent research has explored its incorporation into polymer matrices to enhance charge transport properties and improve device performance.
The synthesis of 3'-Chloromethyl-2,3,4'-trifluorobiphenyl involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cross-coupling reactions between halogenated biphenyl precursors and fluorinated reagents followed by functional group transformations to introduce the chloromethyl group. Advances in catalytic systems have enabled more efficient and scalable synthesis routes for this compound. For instance, palladium-catalyzed cross-coupling reactions have been optimized to achieve high yields with minimal byproducts.
Evaluation of 3'-Chloromethyl-2,3',4-trifluorobiphenyl's potential as a drug candidate requires rigorous preclinical testing to assess its safety and efficacy. In vitro studies have demonstrated its ability to modulate key biological pathways relevant to disease progression. Animal models have provided further insights into its pharmacokinetic behavior and therapeutic potential. These preclinical findings have laid the groundwork for clinical trials aimed at evaluating its efficacy in treating human diseases.
The future prospects for 3'-Chloromethyl-2',3',4-trifluorobiphenyl are vast given its versatility as a chemical scaffold. Ongoing research is exploring new synthetic strategies to expand its utility further. Additionally, collaborations between academia and industry are expected to accelerate the translation of laboratory discoveries into clinical applications. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.
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